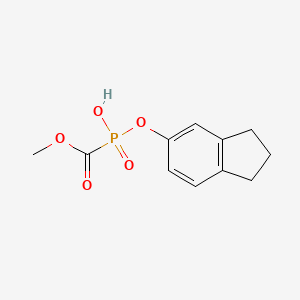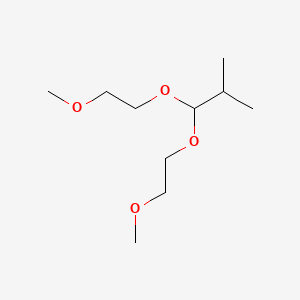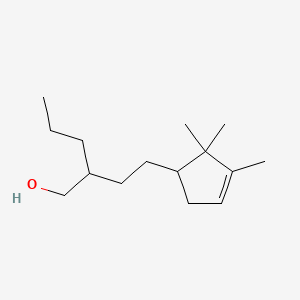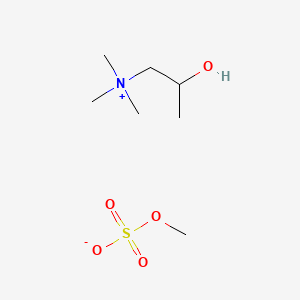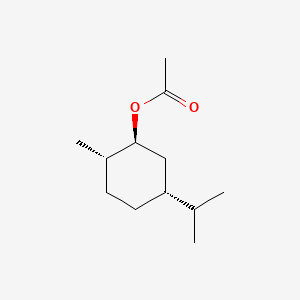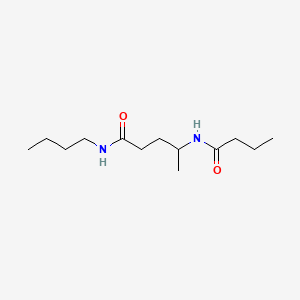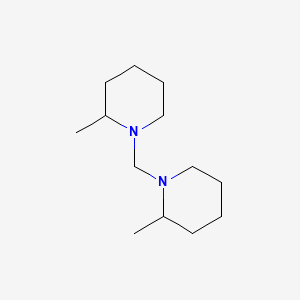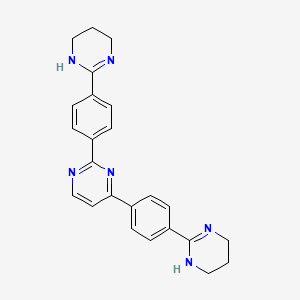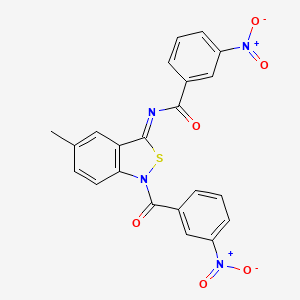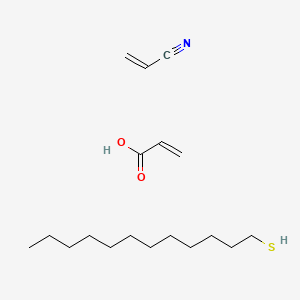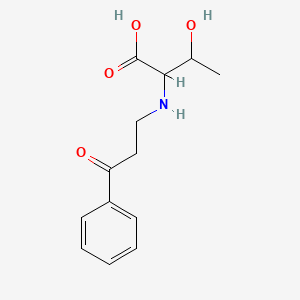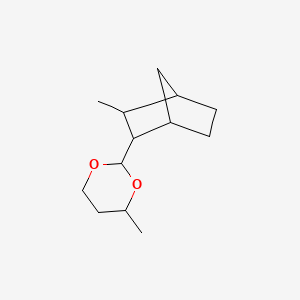
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(3-methylbicyclo(221)hept-2-yl)-1,3-dioxane is a complex organic compound characterized by its bicyclic structure and the presence of a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane typically involves a multi-step process. One common method is the Diels-Alder reaction, which involves the reaction of furans with olefinic or acetylenic dienophiles . This reaction is known for its ability to produce bicyclic structures with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale Diels-Alder reactions, followed by purification steps such as distillation or chromatography to isolate the desired product. The specific conditions, such as temperature, pressure, and choice of solvents, can vary depending on the desired yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Common reagents include halogens or nucleophiles such as hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may be used in the study of enzyme interactions or as a ligand in binding studies.
Industry: It can be used in the production of polymers or as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, depending on the context in which the compound is used. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity.
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo(2.2.1)heptane: This compound shares a similar bicyclic structure and is also synthesized via Diels-Alder reactions.
3,4,5-Trimethyl-octahydro-4,7-methano-inden-5-ol: This compound is used in fragrance compositions and has a similar bicyclic framework.
Uniqueness
4-Methyl-2-(3-methylbicyclo(2.2.1)hept-2-yl)-1,3-dioxane is unique due to the presence of the dioxane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules.
Properties
CAS No. |
94022-60-3 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
4-methyl-2-(3-methyl-2-bicyclo[2.2.1]heptanyl)-1,3-dioxane |
InChI |
InChI=1S/C13H22O2/c1-8-5-6-14-13(15-8)12-9(2)10-3-4-11(12)7-10/h8-13H,3-7H2,1-2H3 |
InChI Key |
NZNMERMNWRADLK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCOC(O1)C2C(C3CCC2C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


